molecular formula C5H5NO2 B155590 3,4-Dihydroxypyridine CAS No. 10182-48-6

3,4-Dihydroxypyridine

Cat. No. B155590
CAS RN: 10182-48-6
M. Wt: 111.1 g/mol
InChI Key: ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
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Description

3,4-Dihydroxypyridine (3,4-DHP) is a dihydroxypyridine and a tautomer of a 3-hydroxypyridin-4 (1H)-one . It is a natural product found in Cortinarius rubellus . It has the molecular formula C5H5NO2 .


Synthesis Analysis

A study shows that the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). A product of the monooxygenase reaction is identified as 3,4-dihydroxypyridine .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxypyridine is characterized by the presence of a pyridine ring with two hydroxyl groups attached at the 3rd and 4th positions . The IUPAC name is 3-hydroxy-1H-pyridin-4-one .


Chemical Reactions Analysis

3,4-Dihydroxypyridine, like MMI and PTU, inhibits iodination of human thyroglobulin and interferes with mitogenic activation of human lymphocytes .


Physical And Chemical Properties Analysis

3,4-Dihydroxypyridine has a molecular weight of 111.10 g/mol . It is a tautomer of a 3-hydroxypyridin-4 (1H)-one .

Scientific Research Applications

3,4-Dihydroxypyridine: Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Applications Potential Antithyroid Drug: 3,4-Dihydroxypyridine (3,4-DHP) has been studied for its potential as an antithyroid drug. It inhibits the iodination of human thyroglobulin and interferes with the activation of human lymphocytes, similar to other antithyroid drugs like MMI and PTU. Its low toxicity to murine bone marrow makes it a promising candidate for further research in this field .

Material Chemistry Construction of Extended π-Systems: Pyridine-3,4-diols can be converted into bis(perfluoroalkanesulfonates), which are substrates for palladium-catalyzed coupling reactions. These reactions are crucial for constructing extended π-systems, which have applications in material chemistry .

Catalysis Support for Heterogeneous Catalysts: 3,4-Dihydroxypyridine-functionalized Fe3O4 has been used to synthesize a hybrid material that supports palladium (Fe3O4/Py/Pd). This material serves as a catalyst in various chemical reactions and is significant due to its magnetic properties, which allow for easy separation and recycling .

Crystallography Analysis of Crystal Packing: The crystal structure analysis of pyridine-3,4-diols has revealed that they exist in a 1:1 mixture with their pyridin-4-one tautomers in the solid state. This information is valuable for understanding the crystal packing and properties of these compounds .

Organic Synthesis Route to Isoquinoline Derivatives: The dialkynyl-pyridine derivatives derived from pyridine-3,4-diols are candidates for Bergman cyclizations, which may establish a route to isoquinoline derivatives. Isoquinolines have various applications in organic synthesis and medicinal chemistry .

Semiconductor Industry Key Intermediates: Research has shown that compounds like pyrazolo[3,4-b]pyridines, which can be synthesized from pyridine-3,4-diols, are key intermediates in the semiconductor industry. They are used in the production of semiconductors and organic light-emitting diodes (OLEDs) .

Mechanism of Action

Target of Action

Pyridine-3,4-diol, also known as 3,4-Dihydroxypyridine, is a chemical compound that has been used as a precursor for palladium-catalyzed cross-coupling reactions It’s known that pyridine scaffolds are frequently used in functional materials and have been found in numerous naturally occurring compounds .

Mode of Action

The mode of action of pyridine-3,4-diol involves its conversion into bis(perfluoroalkanesulfonates), which are substrates for the construction of extended π-systems using palladium-catalyzed coupling reactions . This process involves a tautomeric equilibrium between pyridine-3,4-diols and their pyridin-4-one forms .

Biochemical Pathways

It’s known that the compound is an intermediate in 4-hydroxypyridine metabolism by an agrobacterium sp . In this process, pyridine-3,4-diol is converted into 1 mol of pyruvate, 2 mol of formate, and 1 mol of NH3 at pH 7.0 .

Pharmacokinetics

It’s known that the compound can be prepared in good yields from trifluoromethyl-substituted 4-hydroxypyridine precursors .

Result of Action

The result of the action of pyridine-3,4-diol involves the formation of bis(perfluoroalkanesulfonates) and the emission of fluorescence in the violet region of the spectrum . This suggests that the compound could potentially be used in the development of fluorescent materials.

Action Environment

The action environment of pyridine-3,4-diol can influence its stability and efficacy. For instance, the tautomeric equilibrium between pyridine-3,4-diols and their pyridin-4-one forms can be influenced by the pH of the environment . .

Safety and Hazards

3,4-Dihydroxypyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

3,4-Dihydroxypyridine has been identified as a potential antithyroid drug. It inhibits iodination of human thyroglobulin and interferes with mitogenic activation of human lymphocytes. This, together with a very low murine bone marrow toxicity, probably related to the absence of an SH-group, makes 3,4-DHP a potential antithyroid drug .

properties

IUPAC Name

3-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274234
Record name 3,4-Dihydroxypyridine
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Molecular Weight

111.10 g/mol
Source PubChem
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Product Name

3,4-Dihydroxypyridine

CAS RN

10182-48-6, 1121-23-9
Record name 3,4-Pyridinediol
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Record name 3-Hydroxypyridin-4-one
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Record name 3-Hydroxy-4-pyridone
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 3,4-Dihydroxypyridine is a product of microbial metabolism. Certain bacteria, including Agrobacterium sp. and Arthrobacter sp., produce it as an intermediate during the degradation of 4-hydroxypyridine. [, ]

A: The formation of 3,4-dihydroxypyridine from 4-hydroxypyridine involves a two-step enzymatic process. First, a flavin-dependent monooxygenase (4-hydroxypyridine-3-hydroxylase) catalyzes the hydroxylation of 4-hydroxypyridine, requiring one molecule of oxygen and one molecule of NADH or NADPH. [] This enzyme exhibits high specificity for its substrate and can utilize either NADH or NADPH. The second step involves an oxidative ring opening catalyzed by an amidohydrolase, ultimately leading to the formation of 3,4-dihydroxypyridine. []

A: Leucaena leucocephala, a tropical legume, contains mimosine, a non-protein amino acid. While mimosine itself is toxic, it is readily degraded by rumen bacteria in ruminants into 3,4-dihydroxypyridine (3,4-DHP). [] 3,4-DHP is a potent goitrogen, causing thyroid gland enlargement in animals that lack the specific ruminal bacteria capable of degrading it. []

A: Introducing 3,4-DHP-degrading ruminal bacteria, such as Synergistes jonesii, into the rumen of susceptible animals effectively prevents leucaena toxicosis. [] These bacteria can be transferred through ruminal inoculation from adapted animals, enriched cultures, or pure cultures. []

A: Yes, methods have been developed to detect and quantify 3,4-dihydroxypyridine in biological samples like urine and plant extracts. [, ] These methods often involve extraction, purification steps (e.g., using cation-exchange resins), and subsequent analysis, such as chromatography or spectrophotometry. []

A: No, 3,4-dihydroxypyridine is also found in plants. It is a product of mimosine degradation in Leucaena leucocephala. This breakdown is catalyzed by a specific enzyme, mimosine C-AMylase, present in Leucaena seedlings. []

A: Research indicates that 3,4-dihydroxypyridine exhibits goitrogenic activity, meaning it can induce goiter formation by interfering with thyroid hormone synthesis. [] This activity is a significant concern regarding leucaena toxicity in ruminants. []

A: While mimosine is known as a defleecing agent in sheep, its metabolite 3,4-dihydroxypyridine (DHP) has been found to be ineffective for this purpose when administered intravenously. [] Mimosine's effectiveness is attributed to its ability to halt fiber growth when its plasma concentration is maintained above a certain threshold for a specific duration. []

ANone: The molecular formula of 3,4-dihydroxypyridine is C5H5NO2, and its molecular weight is 111.10 g/mol.

A: The presence of two hydroxyl groups (-OH) and a nitrogen atom in the pyridine ring of 3,4-dihydroxypyridine significantly influences its chemical reactivity, hydrogen bonding ability, and potential interactions with biological targets. [, ]

A: Yes, derivatives of 3,4-dihydroxypyridine, specifically bis(perfluoroalkanesulfonate)s, have been successfully employed as substrates in palladium-catalyzed cross-coupling reactions. [] These reactions are valuable tools in organic synthesis for constructing complex molecules.

A: Research shows that 3,4-dihydroxypyridine can be used as a ligand to stabilize palladium nanoparticles supported on magnetic Fe3O4 nanoparticles. [, ] This material acts as a reusable and efficient heterogeneous catalyst for Suzuki reactions, important for forming carbon-carbon bonds in organic synthesis. [, ]

A: Yes, 3,4-dihydroxypyridine plays a crucial role in the multicomponent assembly of boron-based dendritic nanostructures. [] It acts as a ligand, coordinating with arylboronic acids to form pentameric macrocycles through boronate ester linkages and dative B-N bonds. These macrocycles serve as building blocks for creating larger dendritic structures with potential applications in nanotechnology. []

A: Yes, studies using NMR spectroscopy and chemometric analysis on Leucaena leucocephala have shown that jasmonate-elicited stress leads to changes in metabolite levels in the plant's leaves. [] One notable change is the accumulation of 3,4-dihydroxypyridine, suggesting its involvement in the plant's response to stress. []

A: Yes, a common method for synthesizing 3,4-dihydroxypyridine derivatives involves the deprotection of trifluoromethyl-substituted 3-alkoxypyridinol derivatives. This approach has proven successful in achieving good yields of various 3,4-dihydroxypyridine derivatives. []

A: Various techniques are employed to characterize 3,4-dihydroxypyridine, including: * Spectroscopy: Raman, infrared, and ultraviolet-visible spectroscopy provide insights into its molecular vibrations and electronic transitions, aiding in structural elucidation and tautomeric form identification. [, ] * X-ray crystallography: This technique helps determine the solid-state structure and packing arrangements of 3,4-dihydroxypyridine and its derivatives. [] * Chromatography: Methods like thin-layer chromatography and high-performance liquid chromatography are used for separation and quantification in biological samples and reaction mixtures. [, ] * Mass spectrometry: Coupled with techniques like gas chromatography, mass spectrometry aids in identifying and quantifying 3,4-dihydroxypyridine and its derivatives in complex mixtures. []

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